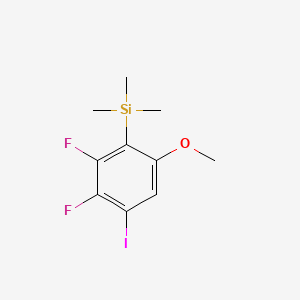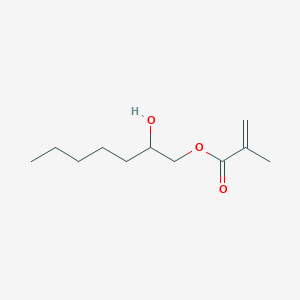
2-Hydroxyheptyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyheptyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. It is characterized by the presence of a hydroxyheptyl group attached to a 2-methylprop-2-enoate moiety. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyheptyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-hydroxyheptanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyheptyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of coatings, adhesives, and other polymeric materials.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to yield methacrylic acid and 2-hydroxyheptanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions can be employed to facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Poly(this compound)
Esterification: Various esters depending on the alcohol used
Hydrolysis: Methacrylic acid and 2-hydroxyheptanol
Applications De Recherche Scientifique
2-Hydroxyheptyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Hydroxyheptyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The hydroxyheptyl group provides sites for hydrogen bonding, enhancing the adhesion properties of the resulting polymers. The 2-methylprop-2-enoate moiety allows for the formation of a stable polymer backbone, contributing to the overall mechanical strength and chemical resistance of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate: Known for its use in the production of hydrogels and contact lenses.
2-Ethylhexyl 2-methylprop-2-enoate: Used in the production of flexible and durable polymers for coatings and adhesives.
2-Morpholinoethyl 2-methylprop-2-enoate: Employed in the synthesis of polymers with enhanced thermal stability and chemical resistance.
Uniqueness
2-Hydroxyheptyl 2-methylprop-2-enoate stands out due to its unique combination of a hydroxyheptyl group and a 2-methylprop-2-enoate moiety. This combination provides a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications, from biomedical materials to industrial coatings.
Propriétés
Numéro CAS |
54146-66-6 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
2-hydroxyheptyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-10(12)8-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3 |
Clé InChI |
HZLWTIZAQDDERP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(COC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


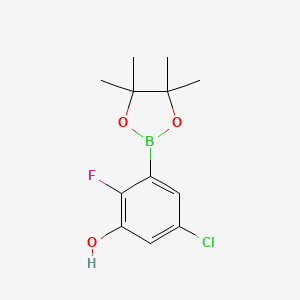
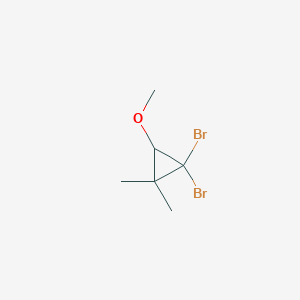
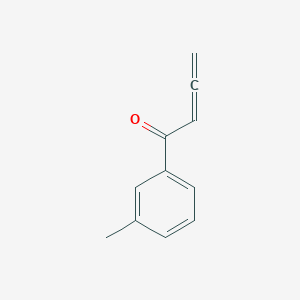
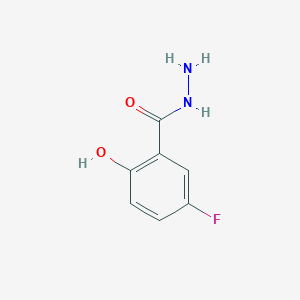

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)
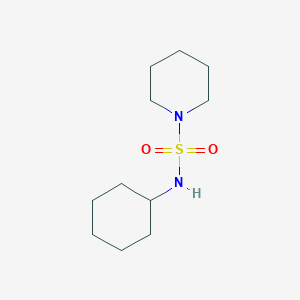

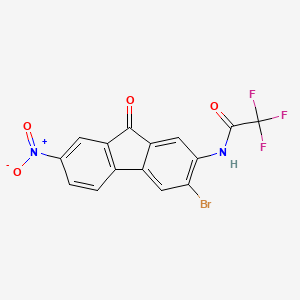
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

